5-Cyanopyridine-2-sulfonyl fluoride 5-Cyanopyridine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1934652-54-6
VCID: VC6159232
InChI: InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H
SMILES: C1=CC(=NC=C1C#N)S(=O)(=O)F
Molecular Formula: C6H3FN2O2S
Molecular Weight: 186.16

5-Cyanopyridine-2-sulfonyl fluoride

CAS No.: 1934652-54-6

Cat. No.: VC6159232

Molecular Formula: C6H3FN2O2S

Molecular Weight: 186.16

* For research use only. Not for human or veterinary use.

5-Cyanopyridine-2-sulfonyl fluoride - 1934652-54-6

Specification

CAS No. 1934652-54-6
Molecular Formula C6H3FN2O2S
Molecular Weight 186.16
IUPAC Name 5-cyanopyridine-2-sulfonyl fluoride
Standard InChI InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H
Standard InChI Key BRZNLTDLGANTTI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C#N)S(=O)(=O)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The planar pyridine core of 5-cyanopyridine-2-sulfonyl fluoride features a sulfonyl fluoride (-SO₂F) group at position 2 and a nitrile (-CN) group at position 5. X-ray crystallographic analyses of analogous sulfonyl fluorides reveal trigonal planar geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å and S-F bonds at 1.58 Å . The electron-withdrawing cyano group induces significant polarization, enhancing the electrophilicity of the sulfonyl fluoride moiety.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃FN₂O₂S
Molecular Weight186.17 g/mol
DensityNot reported
Melting PointNot reported
Electrophilicity Index3.2 eV (calculated)

Reactivity Profile

The sulfonyl fluoride group undergoes nucleophilic substitution reactions with biological nucleophiles such as serine (-OH), cysteine (-SH), and lysine (-NH₂). Kinetic studies demonstrate second-order rate constants of 0.15 M⁻¹s⁻¹ for reactions with thiols at physiological pH . The cyano substituent further modulates reactivity through resonance effects, increasing the sulfonyl fluoride's susceptibility to hydrolysis compared to non-cyanated analogs.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves two stages:

  • Sulfonation: 5-Cyanopyridine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 5-cyanopyridine-2-sulfonic acid.

  • Fluorination: Treatment with sulfuryl fluoride (SO₂F₂) in acetonitrile at 60°C for 12 hours yields the target compound with 68–72% isolated purity.

Alternative methods employ electrochemical oxidation of 2-mercapto-5-cyanopyridine in biphasic systems (CH₃CN/HCl) using KF as the fluoride source. This green chemistry approach achieves 74% yield under potentiostatic control at 1.8 V vs Ag/AgCl .

Process Optimization

Industrial production utilizes continuous flow reactors to enhance safety and scalability. Key parameters:

  • Residence time: 8–10 minutes

  • Temperature: 50–55°C

  • Catalyst: 0.5 mol% pyridine (electron mediator)

  • Purity control: In-line ¹⁹F NMR monitors fluoride incorporation .

Biological Applications and Mechanisms

Covalent Protein Modification

5-Cyanopyridine-2-sulfonyl fluoride selectively modifies catalytic lysine residues in ATP-binding pockets. Mass spectrometry studies identify covalent adducts with:

  • Kinases (e.g., EGFR, BRAF)

  • Proteases (e.g., thrombin, factor Xa)

  • Phosphatases (e.g., PTP1B) .

The reaction proceeds through a two-step mechanism:

  • Nucleophilic attack: Lysine ε-amino group attacks the sulfur center.

  • Fluoride displacement: Formation of a stable sulfonamide bond (S-N) with simultaneous HF elimination .

Agricultural Chemistry

Field trials demonstrate efficacy as a fungicidal agent against Phytophthora infestans (EC₅₀ = 2.3 μM). The sulfonyl fluoride group inhibits cysteine proteases essential for pathogen cell wall degradation.

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